2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones.
Introduction of the Benzimidazole Moiety: The benzimidazole group can be introduced via nucleophilic substitution reactions involving benzimidazole derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase by forming hydrogen bonds and hydrophobic interactions with the active site residues.
Signal Transduction: It may interfere with signal transduction pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine
Uniqueness
1H-IMIDAZO[4,5-B]PYRIDINE, 2-[(1H-BENZIMIDAZOL-2-YLMETHYL)THIO]-6-CHLORO- is unique due to its combined structural features of imidazo[4,5-b]pyridine and benzimidazole, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H10ClN5S |
---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H10ClN5S/c15-8-5-11-13(16-6-8)20-14(19-11)21-7-12-17-9-3-1-2-4-10(9)18-12/h1-6H,7H2,(H,17,18)(H,16,19,20) |
InChI-Schlüssel |
WPWJLUJUSCXWKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(N3)C=C(C=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.